Cas no 2228702-14-3 (2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid)

2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid is a versatile organic compound with notable chemical properties. It exhibits excellent solubility in organic solvents, making it suitable for various synthetic applications. The presence of the dimethylamino group and methoxy substituents enhances its reactivity, facilitating efficient transformations in organic synthesis. This compound is particularly valuable for the preparation of biologically active molecules and pharmaceutical intermediates.
2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid structure
2228702-14-3 structure
Product Name:2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid
CAS No:2228702-14-3
MF:C8H12N2O3S
MW:216.257480621338
CID:6292729
PubChem ID:165835719
Update Time:2025-06-25

2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid
    • 2-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]acetic acid
    • EN300-1752708
    • 2228702-14-3
    • Inchi: 1S/C8H12N2O3S/c1-10(2)8-9-7(13-3)5(14-8)4-6(11)12/h4H2,1-3H3,(H,11,12)
    • InChI Key: ANVCXEOKMSNACF-UHFFFAOYSA-N
    • SMILES: S1C(=NC(=C1CC(=O)O)OC)N(C)C

Computed Properties

  • Exact Mass: 216.05686342g/mol
  • Monoisotopic Mass: 216.05686342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 90.9Ų

2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid Pricemore >>

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Additional information on 2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid

Introduction to 2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid (CAS No. 2228702-14-3)

2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid, identified by its Chemical Abstracts Service (CAS) number 2228702-14-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, including its dimethylamino and methoxy substituents, contribute to its unique chemical properties and biological interactions, making it a subject of interest for further exploration in drug discovery and development.

The thiazole core in 2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid is a privileged scaffold that has been extensively studied for its role in various pharmacological activities. Thiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The presence of the dimethylamino group enhances the compound's basicity, which can be exploited in designing molecules that interact with acidic biological targets such as enzymes and receptors. Additionally, the methoxy group introduces a hydrophobic moiety that influences the compound's solubility and metabolic stability, critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with improved pharmacological profiles. The compound CAS No. 2228702-14-3 has been investigated for its potential role in modulating various biological pathways. One of the most promising areas of research is its application in oncology. Studies have suggested that thiazole derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. The specific arrangement of functional groups in 2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid may contribute to its ability to interfere with these pathways, making it a valuable candidate for further preclinical and clinical investigations.

Another area of interest is the antimicrobial activity of this compound. With increasing concerns about antibiotic resistance, there is a growing need for novel antimicrobial agents. Thiazole derivatives have shown efficacy against a wide range of bacterial and fungal strains. The structural features of CAS No. 2228702-14-3, particularly the dimethylamino and methoxy groups, may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes. This makes it a promising candidate for developing new antibiotics or antifungal drugs.

The compound's potential also extends to anti-inflammatory applications. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Thiazole derivatives have been shown to modulate inflammatory responses by inhibiting key enzymes such as COX and LOX. The presence of the dimethylamino group in CAS No. 2228702-14-3 may enhance its ability to interact with inflammatory mediators, potentially leading to novel anti-inflammatory therapies.

Recent advancements in computational chemistry and molecular modeling have accelerated the discovery process for novel bioactive compounds like 2-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylacetic acid (CAS No. 2228702-14-3). These tools allow researchers to predict the binding affinity and interaction patterns of compounds with biological targets, thereby facilitating the design of more effective drugs. Virtual screening studies have identified this compound as a potential hit against various targets relevant to human health conditions such as cancer and inflammation.

The synthesis of CAS No. 2228702-14-3 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The thiazole ring is typically constructed through cyclization reactions involving sulfur-containing precursors. The introduction of the dimethylamino and methoxy groups requires selective functionalization techniques such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for complex molecules like this one.

In conclusion, CAS No. 2228702-14-3, or more specifically referred to as 2-(dimethylamino)-4-methoxy-thiazole acetic acid, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in oncology, antimicrobial therapy, anti-inflammatory treatments, and other areas make it a valuable asset for ongoing research efforts aimed at improving human health outcomes.

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